molecular formula C8H8BNO2 B13650269 Indolizin-8-ylboronic acid

Indolizin-8-ylboronic acid

Cat. No.: B13650269
M. Wt: 160.97 g/mol
InChI Key: JSWPOWWDTFEAPZ-UHFFFAOYSA-N
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Description

Indolizin-8-ylboronic acid is a boronic acid derivative containing an indolizine moiety. Indolizine is a nitrogen-containing heterocycle known for its biological and chemical significance. The boronic acid group imparts unique reactivity, making this compound a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizin-8-ylboronic acid typically involves the borylation of indolizine derivatives. One common method is the transition-metal-catalyzed borylation of indolizines using diboronic acid esters. This reaction often employs palladium or copper catalysts under mild conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the industrial viability of this synthesis .

Chemical Reactions Analysis

Types of Reactions: Indolizin-8-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of indolizin-8-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indolizine moiety contributes to the compound’s electronic properties, enhancing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: Indolizin-8-ylboronic acid stands out due to the combination of the indolizine moiety and the boronic acid group. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various applications, from organic synthesis to medicinal chemistry .

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

indolizin-8-ylboronic acid

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6,11-12H

InChI Key

JSWPOWWDTFEAPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=CC=C2)(O)O

Origin of Product

United States

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